

Acalabrutinib-d3: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	Acalabrutinib-d3	
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An in-depth examination of the molecular characteristics, synthesis, and analytical methodologies for the deuterated Bruton's tyrosine kinase inhibitor, **Acalabrutinib-d3**.

This technical guide provides a comprehensive overview of **Acalabrutinib-d3**, a deuterated isotopologue of the second-generation Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib. Designed for researchers, scientists, and professionals in drug development, this document details the compound's molecular properties, a plausible synthesis pathway, key experimental protocols for its evaluation, and essential quality control measures.

Core Molecular Data

Acalabrutinib-d3 is the deuterated form of Acalabrutinib, an orally active and irreversible BTK inhibitor.[1] The incorporation of deuterium at a specific position can modify the pharmacokinetic profile of the parent drug, making its deuterated counterpart a valuable tool in research and drug development.

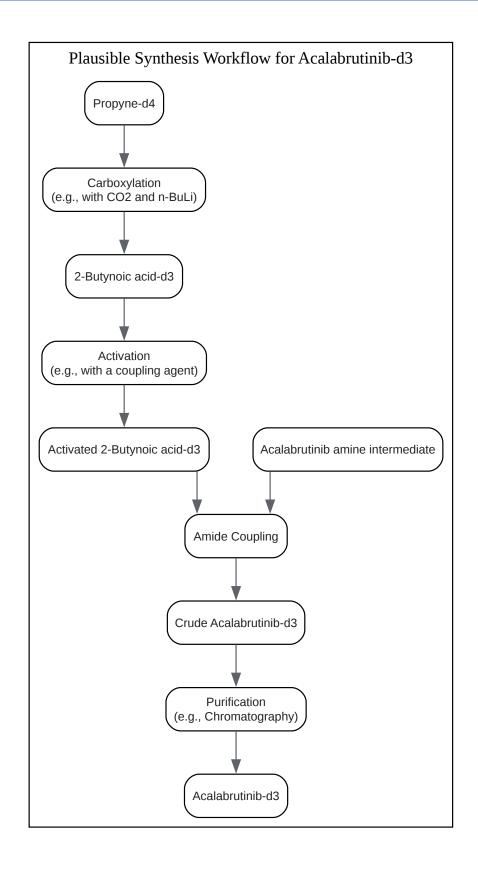


Property	Value	Reference
Chemical Formula	C26H20D3N7O2	[1]
Molecular Weight	468.53 g/mol	[1]
Synonyms	ACP-196-d3	[2]
Target	Isotope-Labeled Bruton's tyrosine kinase (BTK) inhibitor	[1]

Synthesis of Acalabrutinib-d3

The synthesis of **Acalabrutinib-d3** involves the coupling of a deuterated moiety, specifically deuterated 2-butynoic acid, with the core Acalabrutinib amine intermediate. The following represents a plausible synthetic workflow.





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A plausible synthetic workflow for **Acalabrutinib-d3**.



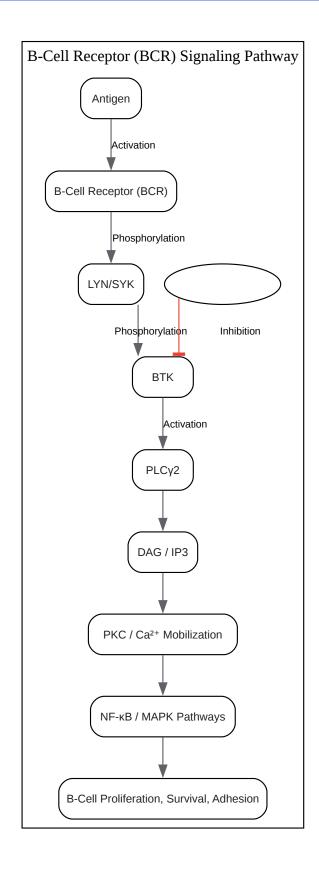
Methodology:

- Synthesis of 2-Butynoic acid-d3: A common method for the synthesis of 2-butynoic acid involves the carboxylation of propyne.[3][4] For the deuterated version, propyne-d4 would be used as the starting material. Treatment with a strong base like n-butyllithium generates a deuterated acetylide intermediate, which is then reacted with carbon dioxide to yield 2butynoic acid-d3.
- Activation of 2-Butynoic acid-d3: The carboxylic acid group of 2-butynoic acid-d3 is activated to facilitate amide bond formation. This can be achieved using standard coupling reagents.
- Coupling Reaction: The activated 2-butynoic acid-d3 is then reacted with the key amine intermediate of Acalabrutinib to form the final **Acalabrutinib-d3** molecule.
- Purification: The crude product is purified using techniques such as column chromatography to yield Acalabrutinib-d3 of high purity.

Mechanism of Action: B-Cell Receptor (BCR) Signaling Pathway Inhibition

Acalabrutinib, and by extension **Acalabrutinib-d3**, functions by irreversibly inhibiting Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for the proliferation, trafficking, chemotaxis, and adhesion of B-cells. By blocking BTK, Acalabrutinib disrupts these signaling cascades, leading to the inhibition of malignant B-cell growth.





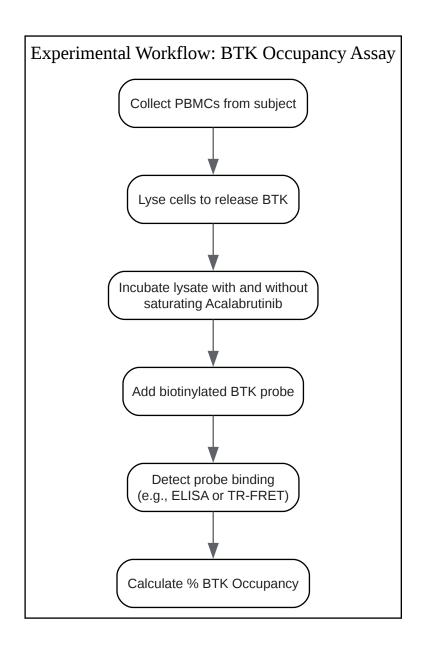
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Acalabrutinib-d3 inhibits BTK in the BCR signaling pathway.



Experimental Protocols BTK Occupancy Assay

A key pharmacodynamic assay to determine the on-target effect of Acalabrutinib is the BTK occupancy assay. This assay measures the percentage of BTK that is bound by the inhibitor in a biological sample, typically peripheral blood mononuclear cells (PBMCs).



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General workflow for a BTK occupancy assay.



Detailed Methodology (ELISA-based):

- Plate Coating: Coat a 96-well plate with an anti-BTK antibody overnight at 4°C.
- Sample Preparation: Isolate PBMCs from blood samples and lyse the cells using a suitable lysis buffer containing protease inhibitors.
- Incubation: Incubate the cell lysate in the coated wells. For each sample, run a parallel incubation with a saturating concentration of Acalabrutinib to determine the background signal.
- Probe Binding: Add a biotinylated BTK probe that binds to the unoccupied active site of BTK.
- Detection: Add streptavidin-horseradish peroxidase (HRP) followed by a chemiluminescent substrate.
- Data Analysis: Measure the luminescence and calculate the percentage of BTK occupancy by comparing the signal from the sample to the signals from the fully occupied and unoccupied controls.

Quality Control of Acalabrutinib-d3

Ensuring the quality of deuterated compounds is critical. The primary analytical techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical Technique	Purpose	Key Parameters
NMR Spectroscopy	- Confirm the position of deuterium incorporation- Determine isotopic purity- Verify the overall molecular structure	- Chemical shifts- Integration of signals- Coupling constants
Mass Spectrometry	 Confirm the molecular weight of the deuterated compound- Assess isotopic distribution 	- Molecular ion peak (m/z)- Fragmentation pattern



NMR Spectroscopy: ¹H NMR is used to confirm the absence of a proton signal at the site of deuteration. The integration of remaining proton signals relative to an internal standard can be used to quantify the isotopic purity.

Mass Spectrometry: High-resolution mass spectrometry provides an accurate mass measurement, confirming the incorporation of the deuterium atoms. The isotopic cluster of the molecular ion peak can be analyzed to determine the distribution of different isotopologues.

Conclusion

Acalabrutinib-d3 is a vital tool for researchers studying the pharmacology of BTK inhibitors. Its synthesis, while requiring specialized deuterated reagents, follows established organic chemistry principles. The experimental protocols outlined in this guide, particularly the BTK occupancy assay, are essential for characterizing its pharmacodynamic effects. Rigorous quality control using NMR and mass spectrometry is paramount to ensure the integrity of research data generated using this deuterated compound. This technical guide provides a solid foundation for the effective utilization of **Acalabrutinib-d3** in a research and development setting.

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